1,3,5-Tri(4-pyrazolyl)benzene

Vue d'ensemble

Description

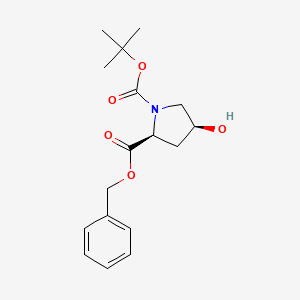

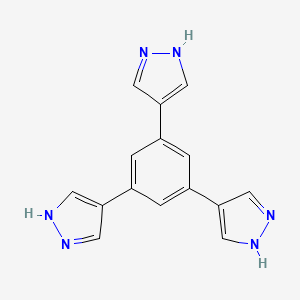

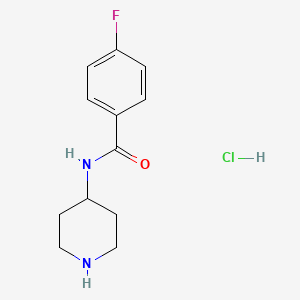

1,3,5-Tri(4-pyrazolyl)benzene, also known as H3BTP or 1,3,5-benzenetris(pyrazolate), is a compound with the molecular formula C15H12N6 . It is soluble in DMF and DMSO .

Synthesis Analysis

The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines have been used to afford the corresponding triarylamines in good yields .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three pyrazolyl groups attached at the 1, 3, and 5 positions . The InChI code for this compound is 1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) .Chemical Reactions Analysis

This compound has been used in the construction of luminescent microporous organic polymers (LMOPs) through Heck coupling reactions with aromatic halides . The oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.3 . It is soluble in DMF and DMSO .Applications De Recherche Scientifique

Metallamacrocycles and Tubular Coordination Networks

1,3,5-Tris(pyrazolyl)benzene is significant in the formation of metallamacrocycles and tubular coordination networks, particularly in the presence of silver cations. This compound can lead to the formation of infinite metallatubular networks, which are vital in the field of coordination chemistry (Loï, Hosseini, Jouaiti, Cian, Fischer, 1999).

Metal–Organic Frameworks with High Stability

Another notable application is in creating metal–organic frameworks (MOFs) with exceptional thermal and chemical stability. 1,3,5-Tris(1H-pyrazol-4-yl)benzene, when reacted with transition metal acetate salts, forms microporous MOFs with properties like high surface area and stability under extreme conditions, making them suitable for catalytic processes (Colombo, Galli, Choi, Han, Maspero, Palmisano, Masciocchi, Long, 2011).

Catalytic Synthesis

This compound is also utilized in catalysis. For instance, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), showcasing advantages like excellent yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, Ghasemi, 2012).

Liquid Crystalline Displays

Derivatives of 1,3,5-tris-pyrazolyl-benzene have potential applications in discotic liquid crystals for displays. Their structural and electronic properties favor columnar stacking, which is crucial for liquid crystal display technologies (Gemming, Schreiber, Thiel, Heine, Seifert, Abreu, Duarte, 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[3,5-bis(1H-pyrazol-4-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c1-10(13-4-16-17-5-13)2-12(15-8-20-21-9-15)3-11(1)14-6-18-19-7-14/h1-9H,(H,16,17)(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOMEKVZZCIYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=CNN=C2)C3=CNN=C3)C4=CNN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3097884.png)

![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)

![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)

acetate](/img/structure/B3097916.png)

![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)

![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)